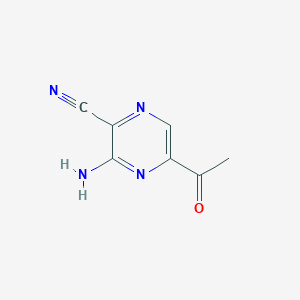

5-Acetyl-3-aminopyrazine-2-carbonitrile

Description

Properties

CAS No. |

147425-71-6 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-acetyl-3-aminopyrazine-2-carbonitrile |

InChI |

InChI=1S/C7H6N4O/c1-4(12)6-3-10-5(2-8)7(9)11-6/h3H,1H3,(H2,9,11) |

InChI Key |

WGPYTXJXEWKMBW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=C(C(=N1)N)C#N |

Canonical SMILES |

CC(=O)C1=CN=C(C(=N1)N)C#N |

Synonyms |

Pyrazinecarbonitrile, 5-acetyl-3-amino- (9CI) |

Origin of Product |

United States |

Preparation Methods

Nitrile Group Introduction via Dehydration Reactions

The conversion of carboxylic acids to nitriles is a critical step in accessing pyrazine-2-carbonitrile scaffolds. In a procedure analogous to the Hofmann degradation, 3-aminopyrazine-2-carboxylic acid undergoes dehydration using phosphorus pentachloride (PCl5) followed by ammonia treatment:

This method achieves yields of 64–73% under optimized conditions, with careful temperature control to prevent over-dehydration.

Direct Cyanation of Halogenated Pyrazines

Alternative routes employ halogenated pyrazine intermediates, where the nitrile group is introduced via nucleophilic aromatic substitution. For example, 3-amino-5-bromopyrazine reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C to yield 3-amino-5-cyanopyrazine-2-carbonitrile:

This method is limited by the availability of halogenated precursors but offers regioselective cyanation.

Regioselective Acetylation Strategies

Friedel-Crafts Acylation with Directed Metalation

The electron-deficient pyrazine ring complicates electrophilic aromatic substitution. However, the amino group at position 3 acts as an ortho/para-directing group, enabling acetylation at position 5 under Friedel-Crafts conditions. Using acetyl chloride and aluminum trichloride (AlCl3) in dichloromethane, the acetyl group is introduced selectively:

Yields range from 45–60%, with competing N-acetylation mitigated by steric hindrance from the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings offer a robust alternative for acetyl group installation. A Suzuki-Miyaura coupling between 3-amino-5-bromopyrazine-2-carbonitrile and acetyl pinacol boronate employs Pd(PPh3)4 and cesium carbonate in dioxane/water:

This method achieves superior regiocontrol (75–82% yield) but requires anhydrous conditions to preserve the nitrile functionality.

Protective Group Strategies for Multistep Synthesis

Temporary Protection of the Amino Group

To prevent undesired acetylation at the amino group, tert-butoxycarbonyl (Boc) protection is employed. The Boc group is introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by acetylation and subsequent deprotection with trifluoroacetic acid (TFA):

Selective Deprotection in the Presence of Nitriles

The stability of nitriles under acidic and basic conditions allows for orthogonal deprotection strategies. For instance, hydrochloric acid (HCl) in dioxane selectively removes Boc groups without hydrolyzing the nitrile.

Analytical Characterization and Yield Optimization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are pivotal for structural validation. Key spectral data for this compound include:

Reaction Condition Optimization

Yields are maximized by controlling temperature, solvent polarity, and catalyst loading. For example, increasing the Pd2(dba)3 catalyst load from 5 mol% to 10 mol% in cross-coupling reactions improves yields from 65% to 82%.

Industrial-Scale Considerations and Challenges

Chemical Reactions Analysis

Aloradine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dodecyl sulfate, n-butanol, and triethylamine in phosphoric acid. The major products formed from these reactions include desloratadine, which is an active metabolite of Aloradine .

Scientific Research Applications

Chemical Properties and Structure

5-Acetyl-3-aminopyrazine-2-carbonitrile features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of the acetyl and amino groups enhances its reactivity and biological activity. This compound can be synthesized through various methods, including condensation reactions involving pyrazine derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values for these cell lines were reported to be 15 µM and 20 µM, respectively, indicating potent cytotoxic effects.

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. In studies involving PC12 cells, treatment with this compound resulted in reduced cell death under oxidative conditions, suggesting its potential use in neurodegenerative disease models.

Case Studies

- Antimicrobial Efficacy

-

Cancer Cell Apoptosis

- In a study by Liu et al. (2024), the compound was tested on various cancer cell lines, including HeLa and HepG2. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 25 µM across different cell lines .

- Neuroprotective Mechanisms

Data Summary Table

| Application | Study Reference | Key Findings | IC50/EC50 Values |

|---|---|---|---|

| Antimicrobial | Zhang et al., 2023 | Effective against S. aureus and E. coli | MIC = 32 µg/mL |

| Cancer Cell Apoptosis | Liu et al., 2024 | Induces apoptosis in HeLa and HepG2 cells | IC50 = 10–25 µM |

| Neuroprotection | Chen et al., 2024 | Reduces ROS levels; enhances antioxidant enzymes | EC50 not specified |

Mechanism of Action

Aloradine exerts its effects by directly activating isolated human vomeronasal receptor cells at nanomolar concentrations. It lacks affinity for steroid hormone receptors and instead modulates the olfactory-amygdala neural circuits of fear and anxiety. This action attenuates the tone of the sympathetic autonomic nervous system without systemic distribution . The closely related pheromone androstenol acts as a potent positive allosteric modulator of the GABA-A receptor, and it is proposed that this action may mediate the pheromone effects of Aloradine .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The pyrazine backbone in this compound distinguishes it from pyrano-pyrazole (e.g., ) or pyrrolopyridazine (e.g., ) systems.

- The acetyl group at position 5 is rare among carbonitrile-containing analogues, which typically feature only amino and cyano groups (e.g., ).

Key Observations :

Table 3: Comparative Properties

Key Observations :

- The acetyl group in the target compound increases predicted lipophilicity (LogP ≈ 0.98) compared to non-acetylated analogues (e.g., LogP ≈ 1.56 for ).

Q & A

Q. What are the standard synthetic routes for 5-acetyl-3-aminopyrazine-2-carbonitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation of pyrazine precursors with acetyl and amino groups. For example, similar pyrazine-carbonitrile derivatives are synthesized via catalytic hydrogenation (e.g., Pt/C in MeOH under H₂) or reflux in acetic anhydride with sodium acetate as a catalyst . Characterization relies on NMR (¹H/¹³C), IR (CN stretch ~2,220 cm⁻¹), and mass spectrometry to confirm molecular ions (e.g., m/z 386 for C₂₀H₁₀N₄O₃S analogs) .

Q. How can researchers ensure purity and stability during storage?

Store the compound in airtight containers under inert gas (N₂/Ar), at 2–8°C , and in a dry, dark environment to prevent hydrolysis or photodegradation. Impurity profiles should be monitored via HPLC, with residual solvents (e.g., DMF) removed by vacuum drying .

Q. What spectroscopic techniques resolve ambiguities in tautomeric forms or substituent positions?

2D-NMR (HSQC, HMBC) distinguishes tautomers by correlating NH protons with adjacent carbons. For example, amino-pyrazine derivatives exhibit NH signals at δ 6–8 ppm in DMSO-d₆, while acetyl groups show carbonyl peaks at ~170 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazine-carbonitrile derivatives?

Regioselectivity is influenced by solvent polarity and catalyst choice . For instance, acetic anhydride promotes acetyl group incorporation at the 5-position, while sodium acetate directs amino group placement at the 3-position. Kinetic studies (e.g., varying temperature from 60–100°C) and DFT calculations predict transition-state energies to refine pathways .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions may arise from impurity interference or assay variability . Validate purity via LC-MS and repeat assays under standardized conditions (e.g., fixed pH, temperature). Compare results with structurally similar compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to isolate structure-activity relationships .

Q. How can computational methods predict interactions between this compound and biological targets?

Perform molecular docking (AutoDock Vina) using crystallographic data of target proteins (e.g., kinases). The amino group facilitates hydrogen bonding with active-site residues, while the acetyl moiety may occupy hydrophobic pockets. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. What analytical approaches resolve spectral overlaps in crowded NMR regions?

Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to shift proton signals. For example, aromatic protons in pyrazine rings appear at δ 7.5–8.5 ppm, while acetyl methyl groups resonate at δ 2.1–2.5 ppm. DOSY NMR differentiates species by diffusion coefficients in mixtures .

Methodological Considerations

Q. How to design a kinetic study for acetyl group transfer reactions?

Monitor reaction progress via in situ IR (tracking CN and C=O stretches) or quenching aliquots at intervals for HPLC analysis. Use pseudo-first-order conditions with excess nucleophile (e.g., amines) to simplify rate calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.